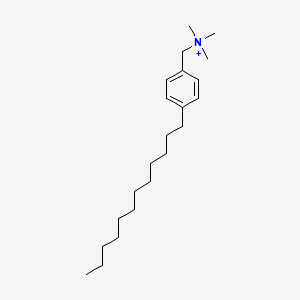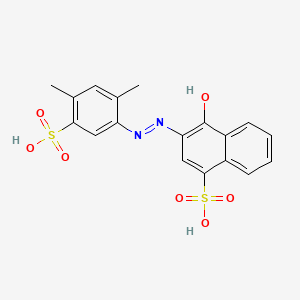
FD&C Red No. 4 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FD&C Red No. 4 free acid, also known as 3-[(E)-(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxy-1-naphthalenesulfonic acid, is a synthetic red azo dye. It is primarily used as a color additive in food, pharmaceuticals, and cosmetics. The compound is known for its vibrant red color and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FD&C Red No. 4 free acid is synthesized through an azo coupling reaction. The process involves the diazotization of 2,4-dimethyl-5-sulfophenylamine followed by coupling with 4-hydroxy-1-naphthalenesulfonic acid. The reaction is typically carried out in an acidic medium to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of FD&C Red No. 4 free acid follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
FD&C Red No. 4 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Products include sulfonated aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the nucleophile, substituted sulfonic acids or amines are formed.
Aplicaciones Científicas De Investigación
FD&C Red No. 4 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals for its coloring properties.
Industry: Applied in the manufacturing of cosmetics, textiles, and food products.
Mecanismo De Acción
The mechanism of action of FD&C Red No. 4 free acid primarily involves its interaction with light, which results in the absorption and reflection of specific wavelengths, giving it its characteristic red color. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its utility as a dye .
Comparación Con Compuestos Similares
Similar Compounds
Allura Red AC (FD&C Red 40): Another red azo dye used in similar applications.
Amaranth (FD&C Red 2): A red azo dye previously used in food and cosmetics but now banned in many countries due to health concerns
Uniqueness
FD&C Red No. 4 free acid is unique due to its specific molecular structure, which provides excellent water solubility and stability. This makes it particularly suitable for use in aqueous systems, unlike some other azo dyes that may precipitate or degrade under similar conditions .
Propiedades
Número CAS |
14918-59-3 |
|---|---|
Fórmula molecular |
C18H16N2O7S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
DZCOAQKTFAIFRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


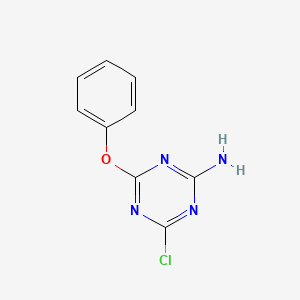
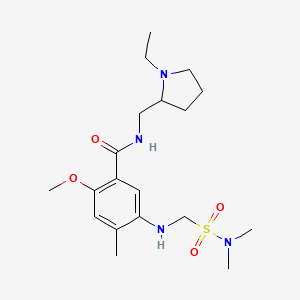
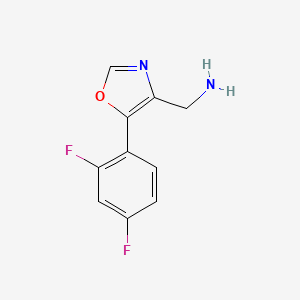
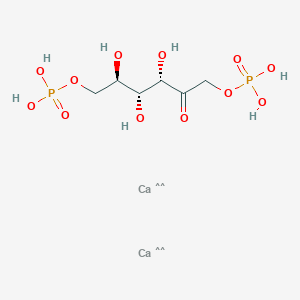



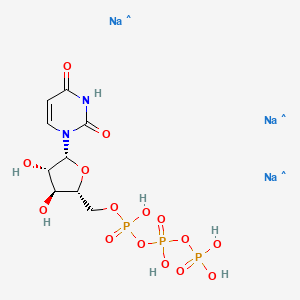
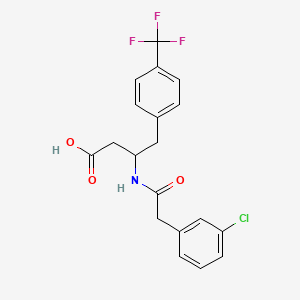
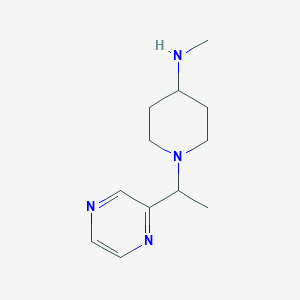
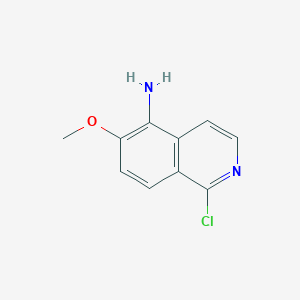
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

